1,1,4,7,7-Pentamethyldiethylenetriamine

Catalog No.
S573632
CAS No.
3030-47-5
M.F
C9H23N3
M. Wt
173.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,4,7,7-Pentamethyldiethylenetriamine

CAS Number

3030-47-5

Product Name

1,1,4,7,7-Pentamethyldiethylenetriamine

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N,N,N'-trimethylethane-1,2-diamine

Molecular Formula

C9H23N3

Molecular Weight

173.3 g/mol

InChI

InChI=1S/C9H23N3/c1-10(2)6-8-12(5)9-7-11(3)4/h6-9H2,1-5H3

InChI Key

UKODFQOELJFMII-UHFFFAOYSA-N

SMILES

CN(C)CCN(C)CCN(C)C

Synonyms

N,N,N',N'',N''-Pentamethyldiethylenetriamine

Canonical SMILES

CN(C)CCN(C)CCN(C)C

PMDTA as a Ligand in Organolithium Chemistry:

1,1,4,7,7-Pentamethyldiethylenetriamine (PMDTA) is a valuable tool in organolithium chemistry due to its unique properties. It acts as a tridentate ligand, meaning it can form three coordinate covalent bonds with a central metal atom using three lone pairs of electrons from nitrogen atoms in its structure . This property allows PMDTA to stabilize highly reactive organolithium reagents, making them more selective and efficient for various organic reactions .

PMDTA's Role in Stabilizing Reactive Species:

PMDTA's bulky and flexible structure, combined with its basicity, provides excellent steric and electronic control around the metal center. This control helps prevent unwanted side reactions and promotes the desired reaction pathways. For instance, PMDTA is commonly used to stabilize highly reactive alkyllithium and aryllithium reagents, enabling their application in diverse organic transformations, including:

  • Alkylation reactions: PMDTA-stabilized organolithiums can efficiently transfer alkyl groups to various substrates, forming new carbon-carbon bonds .
  • Carbenoid reactions: PMDTA can stabilize carbenoid intermediates, facilitating reactions like cyclopropanation and homologation .
  • Metal-mediated polymerizations: PMDTA finds use in controlled/living polymerizations mediated by organolithium catalysts, enabling the synthesis of well-defined polymers with controlled architecture .

Advantages of PMDTA over Other Ligands:

Compared to other commonly used ligands in organolithium chemistry, PMDTA offers several advantages:

  • Enhanced stability: PMDTA's bulky structure provides superior steric protection for the metal center, leading to more stable and selective organolithium reagents .
  • Increased solubility: PMDTA often improves the solubility of organolithium compounds in organic solvents, facilitating their handling and use in reactions .
  • Tailoring reactivity: By adjusting the substituent groups on the PMDTA molecule, researchers can fine-tune the reactivity and selectivity of the resulting organolithium reagents .

1,1,4,7,7-Pentamethyldiethylenetriamine is a complex organic compound classified as a tertiary amine. Its molecular formula is C9H23N3C_9H_{23}N_3, with a molecular weight of approximately 173.30 g/mol. The compound is typically a clear, colorless to light yellow liquid at room temperature and has a refractive index ranging from 1.4415 to 1.4435 at 20°C . It is recognized for its unique structure, which features multiple ethylene groups and methyl substitutions that enhance its chemical reactivity and solubility properties.

Typical of amines. It can undergo:

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles, allowing the compound to react with electrophiles.
  • Acid-Base Reactions: As a basic amine, it can accept protons in acidic environments.
  • Complexation Reactions: It serves as a ligand in coordination chemistry, forming complexes with transition metals .

The biological activity of 1,1,4,7,7-Pentamethyldiethylenetriamine has been explored primarily in the context of its role as a ligand in biochemical studies. While specific pharmacological effects are not extensively documented, its ability to form complexes may influence biochemical pathways involving metal ions. Further research is needed to elucidate any potential therapeutic applications or toxicity profiles associated with this compound.

Several methods exist for synthesizing 1,1,4,7,7-Pentamethyldiethylenetriamine:

  • Alkylation of Ethylenediamine: This method involves the alkylation of ethylenediamine with methylating agents under controlled conditions to introduce the pentamethyl substituents.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate amines and aldehydes or ketones.

These methods are often optimized for yield and purity depending on the desired application .

1,1,4,7,7-Pentamethyldiethylenetriamine finds use in various fields:

  • Catalysis: It acts as an efficient catalyst in the production of polyurethane foams and other polymeric materials .
  • Coordination Chemistry: The compound is utilized as a ligand in studies involving complexation and aggregation processes.
  • Analytical Chemistry: It is employed in NMR studies to investigate ligand effects on selectivity during

Interaction studies involving 1,1,4,7,7-Pentamethyldiethylenetriamine have primarily focused on its role as a ligand. These studies assess how the compound interacts with different metal ions and organic substrates. For example:

  • Complexation with Neopentyllithium: Research has shown that it can form stable complexes with neopentyllithium, influencing reaction pathways and selectivity .
  • Effect on Carbon Dioxide Incorporation: Studies indicate that this compound may affect the selectivity of carbon dioxide incorporation in various chemical processes.

Several compounds share structural similarities with 1,1,4,7,7-Pentamethyldiethylenetriamine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
DiethylenetriamineC4H13N3Shorter chain; less steric hindrance
TriethylenetetramineC6H18N4Contains more nitrogen; higher basicity
N,N,N',N'-Tetramethyl-1,2-ethanediamineC8H20N2More methyl groups; less complex structure

Uniqueness

1,1,4,7,7-Pentamethyldiethylenetriamine is distinguished by its specific arrangement of multiple ethylene linkages and methyl groups that provide enhanced reactivity and solubility compared to simpler amines. Its unique structure allows it to participate in complexation reactions more effectively than many similar compounds.

Physical Description

Liquid

XLogP3

0.3

UNII

3274UTY3HL

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

3030-47-5

Wikipedia

N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethyl-1,2-ethanediamine

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastics product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Wholesale and retail trade
flooring
1,2-Ethanediamine, N1-[2-(dimethylamino)ethyl]-N1,N2,N2-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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